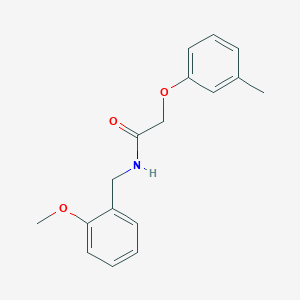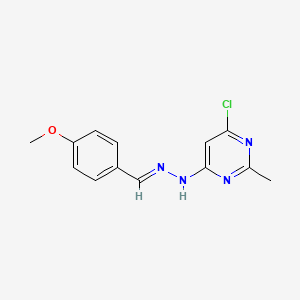![molecular formula C20H21F3N2 B5722234 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)
1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TFMPP and has been shown to have a variety of effects on the body and brain. In
Mecanismo De Acción
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its binding to serotonin receptors in the brain. Specifically, TFMPP has been shown to bind to the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This binding can lead to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can in turn affect mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can have a variety of biochemical and physiological effects on the body. These effects include changes in heart rate, blood pressure, body temperature, and respiration. TFMPP has also been shown to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its specificity for the 5-HT1B and 5-HT2C receptors. This allows researchers to study the effects of serotonin receptor activation on various physiological and behavioral processes. However, one limitation of using TFMPP is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the serotonin receptors.
Direcciones Futuras
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the potential use of TFMPP in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes. Finally, studies on the potential for off-target effects and toxicity of TFMPP are also needed to fully evaluate its safety and efficacy for use in scientific research.
Métodos De Síntesis
The synthesis method for 1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 3-trifluoromethylphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst. This reaction produces the intermediate compound 1-(3-phenyl-2-propen-1-yl)-3-trifluoromethylphenylacetonitrile, which is then converted to TFMPP through a reaction with piperazine.
Aplicaciones Científicas De Investigación
1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in scientific research in a variety of fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have effects on the serotonin system in the brain, which has implications for the treatment of mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2/c21-20(22,23)18-9-4-10-19(16-18)25-14-12-24(13-15-25)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFONMTOGIJOUDV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)


![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


